molecular formula C11H9F3N4 B2954622 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine CAS No. 1864013-94-4

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B2954622
CAS No.: 1864013-94-4
M. Wt: 254.216
InChI Key: XSYKWRVOVGOZMK-UHFFFAOYSA-N
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Description

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is a heterocyclic compound with the molecular formula C5H5F3N4. It is known for its unique chemical structure, which includes a hydrazino group and a trifluoromethyl-substituted phenyl group attached to a pyrimidine ring.

Safety and Hazards

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine typically involves the reaction of 2-chloro-4-[2-(trifluoromethyl)phenyl]pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is unique due to the presence of both a hydrazino group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-[2-(trifluoromethyl)phenyl]pyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(17-9)18-15/h1-6H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYKWRVOVGOZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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